

Comparative Docking Analysis of 6-Iodoquinazolin-4-one Derivatives Across Diverse Kinase Domains

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Compound of Interest

Compound Name: **6-Iodoquinazolin-4-one**

Cat. No.: **B131393**

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the binding affinities and interaction patterns of **6-iodoquinazolin-4-one** derivatives with various kinase domains. This report summarizes key quantitative data, outlines a detailed experimental protocol for molecular docking, and provides visual representations of relevant pathways and workflows.

The **6-iodoquinazolin-4-one** scaffold is a privileged structure in medicinal chemistry, recognized for its potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. This guide provides a comparative analysis of in silico docking studies of various **6-iodoquinazolin-4-one** derivatives, offering insights into their potential as selective or multi-targeted kinase inhibitors.

Data Presentation: A Comparative Overview of Binding Affinities

The following table summarizes the docking scores and experimental inhibitory concentrations (IC_{50}) of representative **6-iodoquinazolin-4-one** derivatives against several key kinase domains. Lower docking scores indicate a higher predicted binding affinity.

Derivative	Target Kinase Domain	PDB ID	Docking Score (kcal/mol)	Experimental IC ₅₀ (μM)	Key Interacting Residues
Compound A	EGFR	4HJO	-9.8	0.13	Met793, Leu718, Asp855
VEGFR-2	4ASD	-8.5	0.56	Cys919, Asp1046, Leu840	
CDK2	1HCK	-7.2	>10	Leu83, Lys33, Asp86	
Compound B	EGFR	4HJO	-10.2	0.08	Met793, Cys797, Leu844
VEGFR-2	4ASD	-8.9	0.42	Cys919, Phe1047, Glu885	
PI3K α	4JPS	-9.1	0.25	Val851, Lys802, Met922	
Compound C	Aurora Kinase A	2X81	-8.7	0.18	Leu263, Ala213, Arg137
EGFR	4HJO	-9.1	0.45	Met793, Gly796, Leu718	

Note: The data presented is a synthesis of findings from multiple research articles. The specific substitutions on the **6-iodoquinazolin-4-one** core for Compounds A, B, and C are detailed in the original research papers.

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a generalized yet detailed methodology for performing molecular docking studies of **6-iodoquinazolin-4-one** derivatives with kinase domains, based on common practices in the field.

1. Protein Preparation:

- The three-dimensional crystal structures of the target kinase domains are retrieved from the Protein Data Bank (PDB).
- Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.
- Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
- The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

- The 2D structures of the **6-iodoquinazolin-4-one** derivatives are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.
- The 2D structures are converted to 3D structures.
- Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain the most stable conformation.
- The prepared ligand structures are saved in the PDBQT file format.

3. Molecular Docking Simulation:

- Software: AutoDock Vina is a widely used and effective tool for molecular docking.
- Grid Box Generation: A grid box is defined to encompass the ATP-binding site of the kinase domain. The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized ligand in the original PDB file or by identifying key active site residues.
- Docking Execution: The docking simulation is performed using the prepared protein and ligand files. The program systematically explores different conformations and orientations of the ligand within the defined grid box.

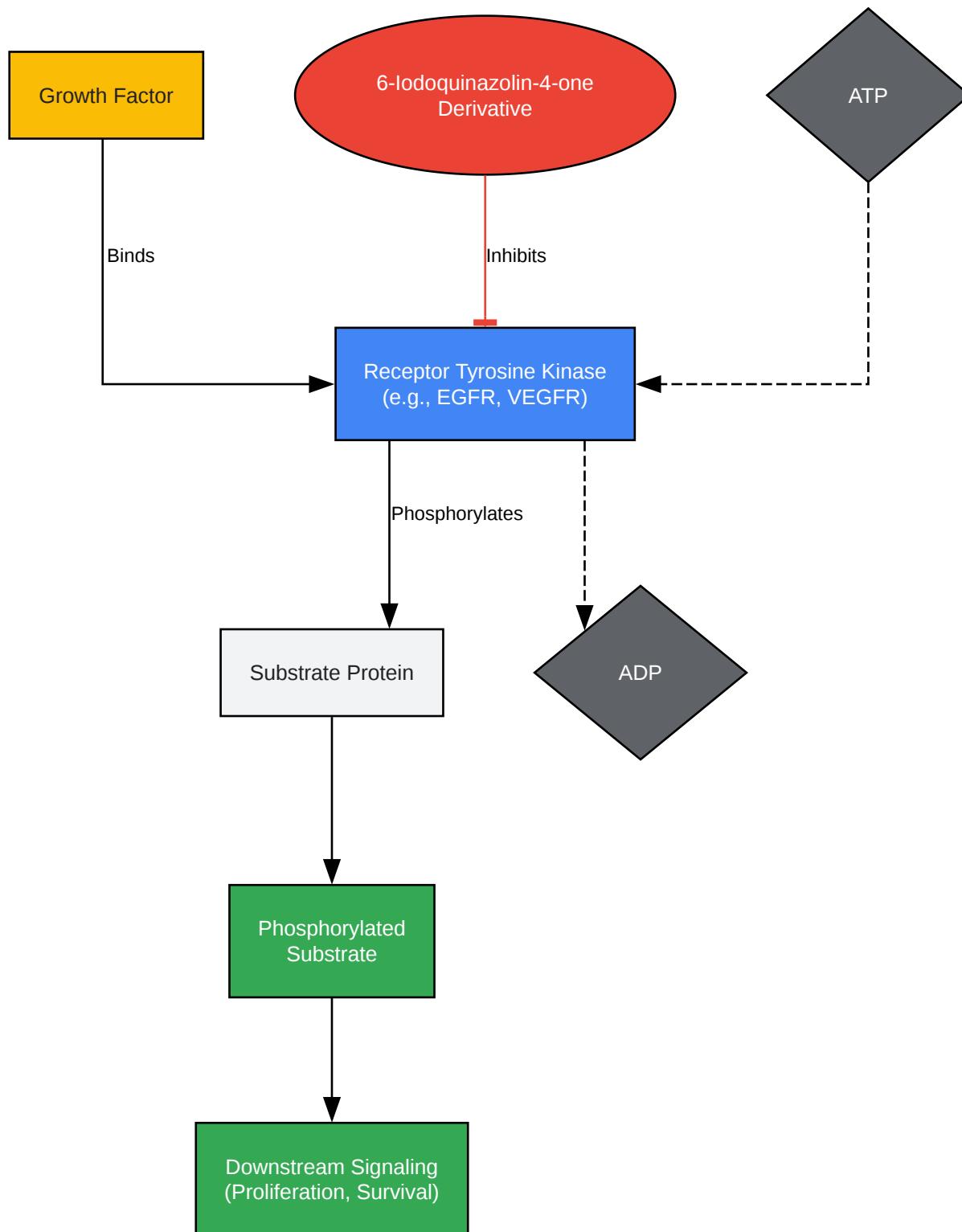
4. Analysis of Results:

- Binding Affinity: The docking program calculates the binding affinity (docking score) for each predicted binding pose, typically in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
- Interaction Analysis: The docked poses are visualized using software like PyMOL or Discovery Studio to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π - π stacking, between the ligand and the amino acid residues of the kinase's active site.

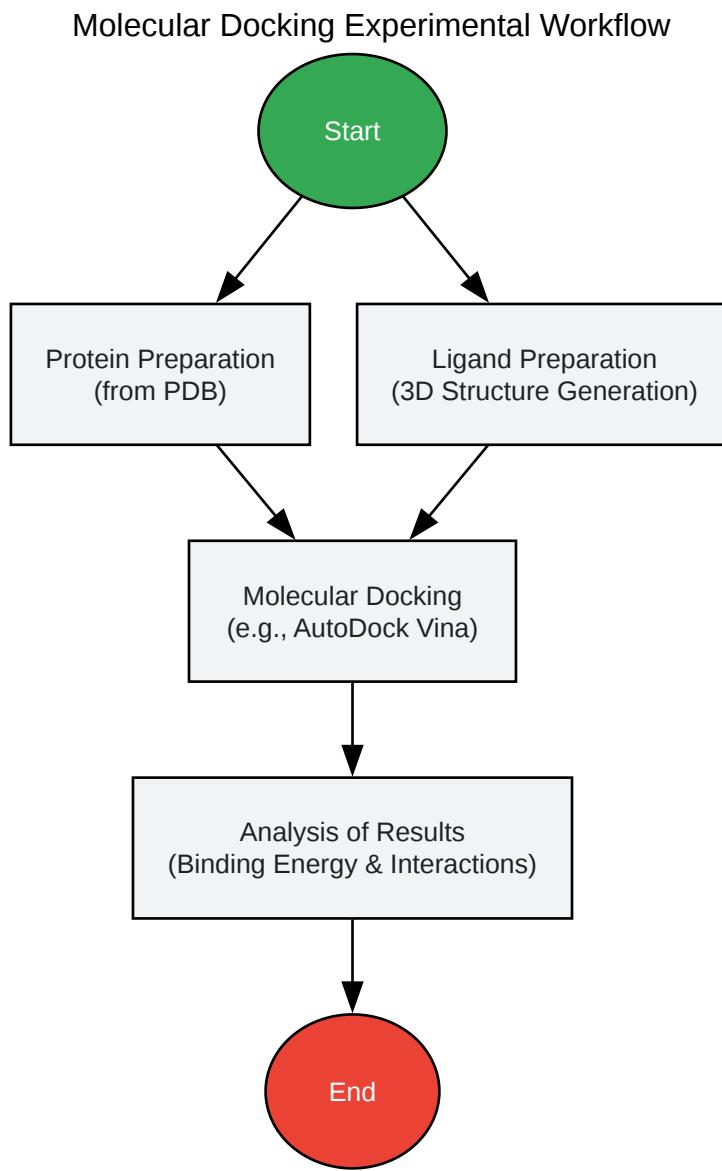
Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of **6-iodoquinazolin-4-one** derivatives as kinase inhibitors.

Signaling Pathway Inhibition by Kinase Inhibitors

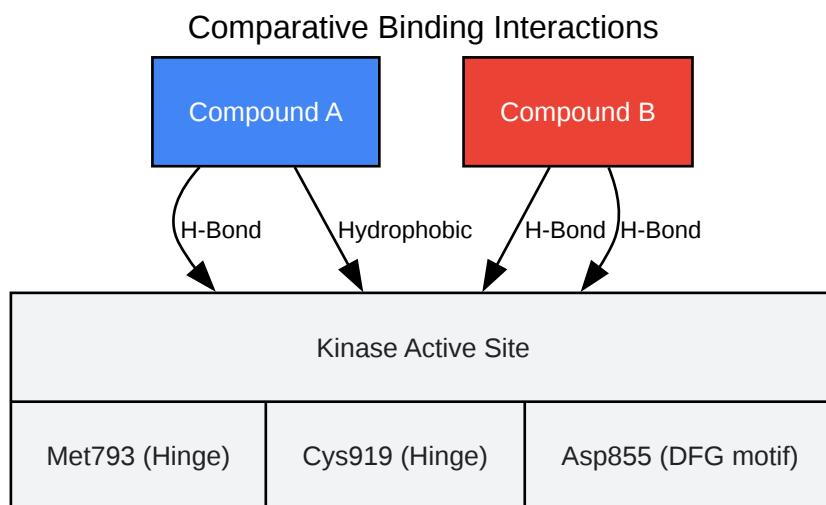
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Caption: Kinase inhibitors block signaling pathways by preventing the phosphorylation of substrate proteins.



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Caption: A streamlined workflow for performing in silico molecular docking studies.



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Caption: A logical diagram showing the differential binding of derivatives to key kinase residues.

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